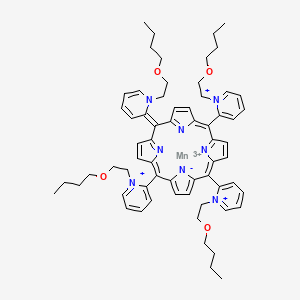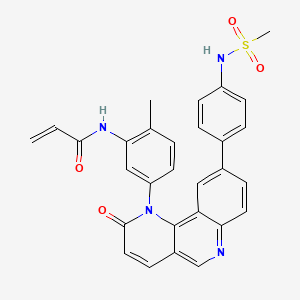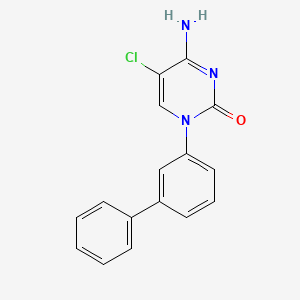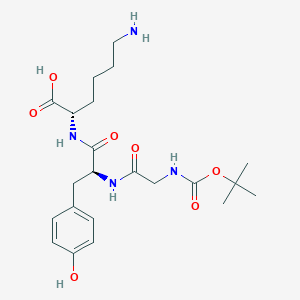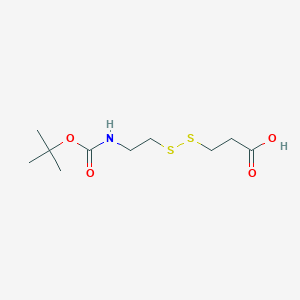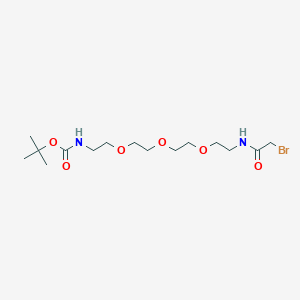
Bromoacetamido-PEG3-Boc-amine
Übersicht
Beschreibung
Bromoacetamido-PEG3-Boc-amine is a PEGylated linker that contains a tert-butyloxy carbonyl (Boc) protecting group . It is a PEG derivative containing a Boc protected amine and a bromide group . The protected amine can be deprotected under mild acidic conditions . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
The synthesis of Bromoacetamido-PEG3-Boc-amine involves the use of a Boc protected amine and a bromide group . The protected amine can be deprotected under mild acidic conditions . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis
The molecular formula of Bromoacetamido-PEG3-Boc-amine is C15H29BrN2O6 . It has a molecular weight of 413.3 g/mol . The structure includes a PEG spacer which increases solubility in aqueous media .Chemical Reactions Analysis
Bromoacetamido-PEG3-Boc-amine is a PEG linker containing a Boc protected amine and a bromide group . The protected amine can be deprotected under mild acidic conditions . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Bromoacetamido-PEG3-Boc-amine has a molecular weight of 413.3 g/mol . It is a liquid formulation and is soluble in DMF and Ethanol at 10 mg/ml .Wissenschaftliche Forschungsanwendungen
1. N-Boc Protection of Amines
Research by Zeng, Li, and Shao (2012) described an eco-friendly method using PEG-400 for N-Boc protection of various amines at room temperature. This process is significant for the development of N-tert-butyl-carbamates, showing the relevance of PEG-based compounds in organic synthesis (Zeng, Li, & Shao, 2012).
2. Polymer-Peptide Bioconjugates
Morpurgo et al. (2002) explored the effects of polymer grafting on biological activity, using a chemical strategy that involved selective BOC protection, reaction with PEG reagents, and removal of protecting groups. This study highlights the critical role of PEG and Boc-protected amines in creating polymer-peptide conjugates with enhanced pharmacological properties (Morpurgo et al., 2002).
3. Catalysts for Chemoselective N-tert-butyloxycarbonylation
Chantarasriwong et al. (2016) identified N-Bromosuccinimide (NBS) and hexabromoacetone as efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of amines, emphasizing the potential of bromoacetamido-based compounds in selective chemical reactions (Chantarasriwong et al., 2016).
4. Reductive Amination and PEGylation
Bentley, Roberts, and Harris (1998) discussed the use of PEG in reductive amination, a method relevant for conjugating PEG to drug molecules. This process alters the bioavailability, pharmacokinetics, and biological activities of drugs, demonstrating another application of PEG-based compounds in pharmaceuticals (Bentley, Roberts, & Harris, 1998).
5. Synthesis of Macrocyclic Compounds
Pieve, Medina-Molner, and Spingler (2007) significantly improved the synthesis of 1,4,7,10,13-pentaazacyclohexadecane-14,16-dione using Boc as a protecting group. This research exemplifies the utility of Boc-protected compounds in synthesizing complex macrocyclic molecules (Pieve, Medina-Molner, & Spingler, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrN2O6/c1-15(2,3)24-14(20)18-5-7-22-9-11-23-10-8-21-6-4-17-13(19)12-16/h4-12H2,1-3H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDJJTQGFJMIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129321 | |
| Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetamido-PEG3-Boc-amine | |
CAS RN |
1421933-39-2 | |
| Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421933-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



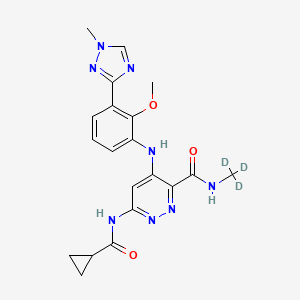
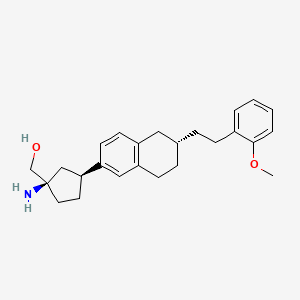
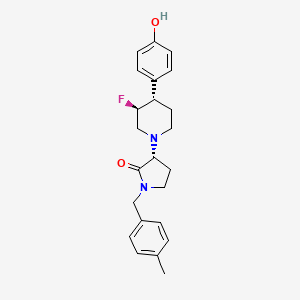
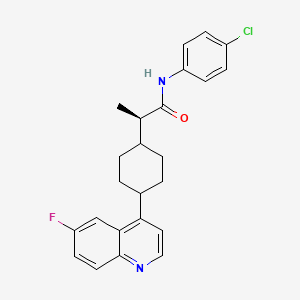
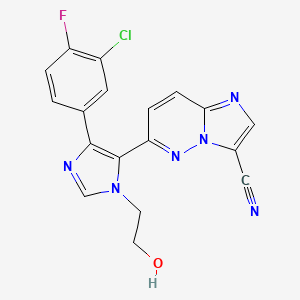

![(S)-8-((2-amino-4-methylpentyl)oxy)-4,6-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B606299.png)
